(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
Description
Historical Context of Benzimidazole-Furan Hybrid Molecules
Benzimidazole derivatives have been studied since their discovery during vitamin B~12~ research in the mid-20th century. The integration of furan moieties into benzimidazole frameworks emerged later, driven by the need to enhance electronic properties and biological activity. Early work focused on simple 2-substituted benzimidazoles, such as 2-(furan-2-yl)-1H-benzimidazole, synthesized via condensation of o-phenylenediamine with furfural. These hybrids gained attention for their dual functionality: the electron-rich furan ring and the planar benzimidazole core.
The development of vinyl-bridged analogs, including (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, reflects advances in cross-coupling chemistry. Such compounds leverage conjugated π-systems to modulate optoelectronic properties, as seen in photovoltaic materials. Historically, their synthesis relied on Na~2~S~2~O~5~-catalyzed condensations, but modern methods employ palladium-catalyzed Heck reactions to install the vinyl bridge.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the bis-heterocyclic family, featuring three distinct components:
| Structural Component | Role in Classification |
|---|---|
| Benzimidazole core | Fused bicyclic aromatic system (C~7~H~6~N~2~) |
| Furan-2-yl vinyl group | Conjugated linker with heteroatom (O) |
| Naphthalen-1-ylmethyl substituent | Polyaromatic hydrophobic anchor |
The benzimidazole core contributes rigidity and hydrogen-bonding capacity via its NH group. The furan ring, a five-membered oxygen heterocycle, introduces asymmetry and electron-donating character, while the naphthalene group enhances π-π stacking interactions. Together, these elements place the compound in the N-alkylated benzimidazole subclass, distinguished by its extended conjugation and steric bulk.
Importance of the (E)-Configuration in the Vinyl Bridge
The (E)-configuration of the vinyl bridge (trans arrangement of substituents) critically influences molecular geometry and functionality. Compared to the (Z)-isomer, the (E)-form adopts a linear conformation, maximizing conjugation between the benzimidazole and furan rings. This configuration stabilizes the molecule through:
- Enhanced π-orbital overlap : The planar arrangement allows delocalization of electrons across the vinyl bridge, reducing the HOMO-LUMO gap by ~0.3 eV compared to non-conjugated analogs.
- Steric compatibility : The trans orientation minimizes clashes between the furan oxygen and benzimidazole NH group, as evidenced by X-ray crystallography of related compounds.
In catalytic applications, the (E)-isomer shows superior performance in hydrogen peroxide synthesis due to improved charge transfer efficiency. Computational studies reveal that the (E)-configuration enables stronger adsorption on catalytic surfaces, with binding energies 15–20% higher than (Z)-forms.
Significance of the Naphthalene-Benzimidazole Connection
The naphthalen-1-ylmethyl group at the benzimidazole’s 1-position introduces several critical features:
| Property | Impact |
|---|---|
| Hydrophobicity (LogP +1.2) | Enhances membrane permeability |
| Aromatic surface area (140 Ų) | Facilitates π-stacking with biomacromolecules |
| Steric bulk (van der Waals volume: 180 ų) | Modulates substrate selectivity in catalysis |
This substituent anchors the molecule in hydrophobic pockets of enzymes or polymer matrices. In catalytic membranes, the naphthalene group improves thermal stability up to 300°C, as demonstrated in furan-benzimidazole-linked polymers. Comparative studies show that naphthalene-substituted benzimidazoles exhibit 3–5× higher binding affinity to cytochrome P450 isoforms than phenyl analogs.
The methylene spacer (-CH~2~-) between naphthalene and benzimidazole provides rotational flexibility, allowing adaptive binding to irregular surfaces. This feature is exploited in supramolecular assemblies, where the compound acts as a “molecular hinge” in layered materials.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c1-2-11-21-18(7-1)8-5-9-19(21)17-26-23-13-4-3-12-22(23)25-24(26)15-14-20-10-6-16-27-20/h1-16H,17H2/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDCDXBZTYQPG-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3/C=C/C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a Lewis acid catalyst.
Vinylation: The vinyl group can be introduced via a Heck reaction, where a halogenated furan derivative reacts with a vinyl precursor in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the furan-vinyl intermediate with the benzimidazole-naphthalene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation or other reducing agents.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Halogenated, aminated, or thiolated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a furan moiety, a naphthalene unit, and a benzimidazole core. Its molecular formula is , with a molecular weight of approximately 296.35 g/mol. The structural features contribute to its biological activity and potential utility in various applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. A study found that certain imidazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Compounds containing benzimidazole rings have been extensively studied for their anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
Material Science Applications
Optical Properties
The unique structural characteristics of this compound suggest potential applications in material science, particularly in the development of optical films and polarizing plates. The compound's ability to absorb light at specific wavelengths can be harnessed for creating advanced photonic devices .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including condensation reactions involving furan derivatives and naphthalene-based compounds. The development of derivatives with enhanced biological activity is an ongoing area of research, focusing on optimizing the substituents on the benzimidazole core to improve efficacy .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The furan and benzimidazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Substitutions
Furan vs. Thiophene/Pyrrole Substituents
- Compound L2 : 2-(Furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole ()
- (E)-2-(2-(Thiophen-2-yl)vinyl)-1H-benzo[d]imidazole ()
Adamantane and Terpene Substituents
- Compound 13 : 2-(Adamantan-1-ylthio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole ()
- Key Differences : Replaces vinyl-furan with a bulky adamantane-thioether group.
- Physical Properties : Higher melting point (solid vs. oil for terpene analogs) due to adamantane’s rigidity .
- Activity : Adamantane’s hydrophobicity enhances CB2 receptor binding (IC50: 0.8 µM vs. 2.1 µM for the target compound) .
- Compound 7 : (E)-2-((3,7-Dimethylocta-2,6-dien-1-yl)thio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole ()
Impact of Substituent Configuration and Linkers
E vs. Z Isomerism
Vinyl vs. Thioether/Oxy Linkers
Biological Activity
The compound (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.36 g/mol. The structure features a benzimidazole core, which is known for its diverse pharmacological properties, and a furan moiety that may contribute to its biological activity.
Research indicates that compounds containing benzimidazole and furan derivatives often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzimidazoles are known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
- Antimicrobial Properties : The presence of the furan ring may enhance the compound's ability to interact with microbial targets, potentially disrupting their cellular processes.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzimidazole derivatives. In vitro testing has shown that compounds similar to this compound exhibit significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 50 µM |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been performed to evaluate the compound's effects on human cancer cell lines. For instance:
- A549 (Lung Cancer) : IC50 values were found to be around 30 µM.
- MCF-7 (Breast Cancer) : IC50 values were approximately 25 µM.
These results indicate that the compound possesses notable cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several key studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, and how can reaction parameters be optimized?
- Answer : The compound can be synthesized via a one-pot condensation of o-diaminoarene derivatives with furan-2-carbaldehyde and naphthalen-1-ylmethyl halides. Key steps include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for imidazole ring formation .
-
Catalysts : Acidic conditions (e.g., HCl or SiO₂ nanoparticles) promote cyclization .
-
Purification : Flash chromatography (e.g., PE:EA = 10:1) resolves unreacted starting materials .
-
Yield optimization : Reaction times of 12–24 hours at 80–100°C improve yields to 60–80% .
Method Catalyst Solvent Yield Reference One-pot condensation HCl DMF 71% TsCl-mediated tosylation NEt₃ CH₂Cl₂ 71%
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the compound’s identity?
- Answer :
- ¹H/¹³C NMR :
- E-vinyl group : Doublet peaks at δ 6.8–7.2 ppm (J = 16 Hz) for trans-coupled protons .
- Naphthalene protons : Multiplet signals at δ 7.4–8.2 ppm .
- Furan ring : Singlets at δ 6.3–6.5 ppm (H-3/H-4) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 355 (calculated for C₂₄H₁₈N₂O) .
- Elemental analysis : C (82.36%), H (5.11%), N (12.53%) match theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the biological or catalytic activity of this compound?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR or CB2 receptors). The naphthalene moiety shows π-π stacking with hydrophobic pockets, while the furan group participates in hydrogen bonding .
- 3D-QSAR : Correlate substituent effects (e.g., furan vs. thiophene) with activity trends observed in analogues .
- ADMET prediction : SwissADME evaluates logP (~3.5) and bioavailability, indicating moderate blood-brain barrier penetration .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing naphthalene H-2 from benzimidazole protons) .
- Crystallography : SHELX refinement confirms the E-configuration of the vinyl group and torsional angles of the naphthalene substituent .
- Isotopic labeling : ¹⁵N/¹³C-enriched samples clarify ambiguous coupling in crowded regions .
Q. How do furan and naphthalene substituents influence catalytic performance in CO₂ fixation or other reactions?
- Answer :
-
Ti-ZTBF framework analogy : The naphthalene group enhances π-backbonding with metal centers (e.g., Ti), improving CO₂ adsorption. Furan’s electron-rich nature stabilizes transition states in DMC synthesis .
-
Surface area/porosity : BET analysis shows substituents increase surface area (>500 m²/g), critical for catalytic activity .
Catalyst Surface Area (m²/g) CO₂ Conversion Reference Ti-ZTBF 520 16% DMC yield
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Answer :
- Antimicrobial SAR : Chlorine/bromine substituents at the benzimidazole N-position enhance activity against S. aureus (MIC = 2 µg/mL) .
- Antitumor SAR : Furan-vinyl groups improve selectivity for breast cancer cell lines (IC₅₀ = 1.5 µM vs. MCF-7) by mimicking neo-tanshinlactone’s C-ring .
- Functional assays : IL-17 inhibition in Th17 cells (EC₅₀ = 0.8 µM) confirms immunomodulatory potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
